molecular formula C17H15N3O3S B11534921 2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole

2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole

Cat. No.: B11534921
M. Wt: 341.4 g/mol
InChI Key: ZHKWADRCKUNNNZ-UHFFFAOYSA-N
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Description

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy-nitrophenyl group and a phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the methoxy-nitrophenyl and phenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This binding can lead to changes in cellular pathways, resulting in various biological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE: Lacks the phenyl group, which may affect its reactivity and biological activity.

    4-PHENYL-1H-IMIDAZOLE: Lacks the methoxy-nitrophenyl group, resulting in different chemical properties and applications.

Uniqueness

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-1H-IMIDAZOLE is unique due to the presence of both the methoxy-nitrophenyl and phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C17H15N3O3S/c1-23-16-8-7-12(9-15(16)20(21)22)11-24-17-18-10-14(19-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

ZHKWADRCKUNNNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC=C(N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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